

Application Note: Mass Spectrometry Analysis of Compound M5N36 Metabolites

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Compound of Interest

Compound Name: **M5N36**

Cat. No.: **B15574808**

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The metabolic fate of a new chemical entity (NCE) is a critical component of drug discovery and development. Understanding how a compound is metabolized is essential for elucidating its pharmacokinetic profile, identifying potentially active or toxic metabolites, and assessing the risk of drug-drug interactions.^{[1][2]} This application note details the analytical methodologies for the identification and quantification of metabolites of Compound **M5N36**, a novel kinase inhibitor, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols described herein cover both in vitro and in vivo approaches to provide a comprehensive metabolic profile.

Experimental Protocols

In Vitro Metabolism with Human Liver Microsomes (HLM)

This protocol outlines the procedure for assessing the metabolic stability and identifying the primary metabolites of Compound **M5N36** in a controlled in vitro system.

a. Incubation Conditions:

- System: Pooled Human Liver Microsomes (pHLM).^[3]

- Compound **M5N36** Concentration: 1 μ M.
- Microsomal Protein Concentration: 0.5 mg/mL.
- Buffer: 100 mM potassium phosphate buffer (pH 7.4).
- Cofactor: NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride).
- Incubation Time: 0, 5, 15, 30, and 60 minutes.
- Reaction Volume: 200 μ L.
- Procedure:
 - Pre-incubate Compound **M5N36** with pHLM and buffer at 37°C for 5 minutes.
 - Initiate the reaction by adding the NADPH regenerating system.
 - At each time point, terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally related compound not found in the matrix).
 - Vortex and centrifuge the samples at 14,000 rpm for 10 minutes to precipitate proteins.
 - Transfer the supernatant for LC-MS/MS analysis.

b. Data Analysis:

- The disappearance of the parent compound (**M5N36**) over time is used to calculate the intrinsic clearance (CLint).
- Metabolite identification is performed by comparing the full scan and product ion spectra of samples with control incubations (without NADPH).

In Vivo Metabolism in Sprague-Dawley Rats

This protocol describes the methodology for identifying metabolites of Compound **M5N36** in a preclinical animal model.

a. Dosing and Sample Collection:

- Animal Model: Male Sprague-Dawley rats (n=3).
- Dosing: A single oral dose of 10 mg/kg of Compound **M5N36** formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
- Sample Collection:
 - Plasma: Blood samples are collected via the tail vein at 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Plasma is separated by centrifugation.
 - Urine and Feces: Samples are collected over 24 hours using metabolic cages.
- Sample Storage: All samples are stored at -80°C until analysis.

b. Sample Preparation:

- Plasma: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile with an internal standard to precipitate proteins. Centrifuge and collect the supernatant.
- Urine: Dilute urine samples 1:1 with mobile phase A and centrifuge to remove particulates.
- Feces: Homogenize fecal samples with a suitable solvent (e.g., methanol/water), centrifuge, and collect the supernatant.

LC-MS/MS Analysis

a. Liquid Chromatography Conditions:

- System: A high-performance liquid chromatography (HPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate metabolites, for example:

- 0-2 min: 5% B
- 2-15 min: 5-95% B
- 15-18 min: 95% B
- 18-18.1 min: 95-5% B
- 18.1-22 min: 5% B
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.

b. Mass Spectrometry Conditions:

- System: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[4]
- Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.[5]
- Data Acquisition:
 - Full Scan (MS1): Mass range of m/z 100-1000 for parent compound and metabolite detection.
 - Tandem MS (MS/MS or MS2): Data-dependent acquisition to trigger fragmentation of the most abundant ions from the full scan, aiding in structural elucidation.[6]

Data Presentation

Quantitative Summary

The following tables summarize the hypothetical quantitative data obtained from the *in vitro* and *in vivo* studies of Compound **M5N36**.

Table 1: *In Vitro* Metabolic Stability of Compound **M5N36** in Human Liver Microsomes

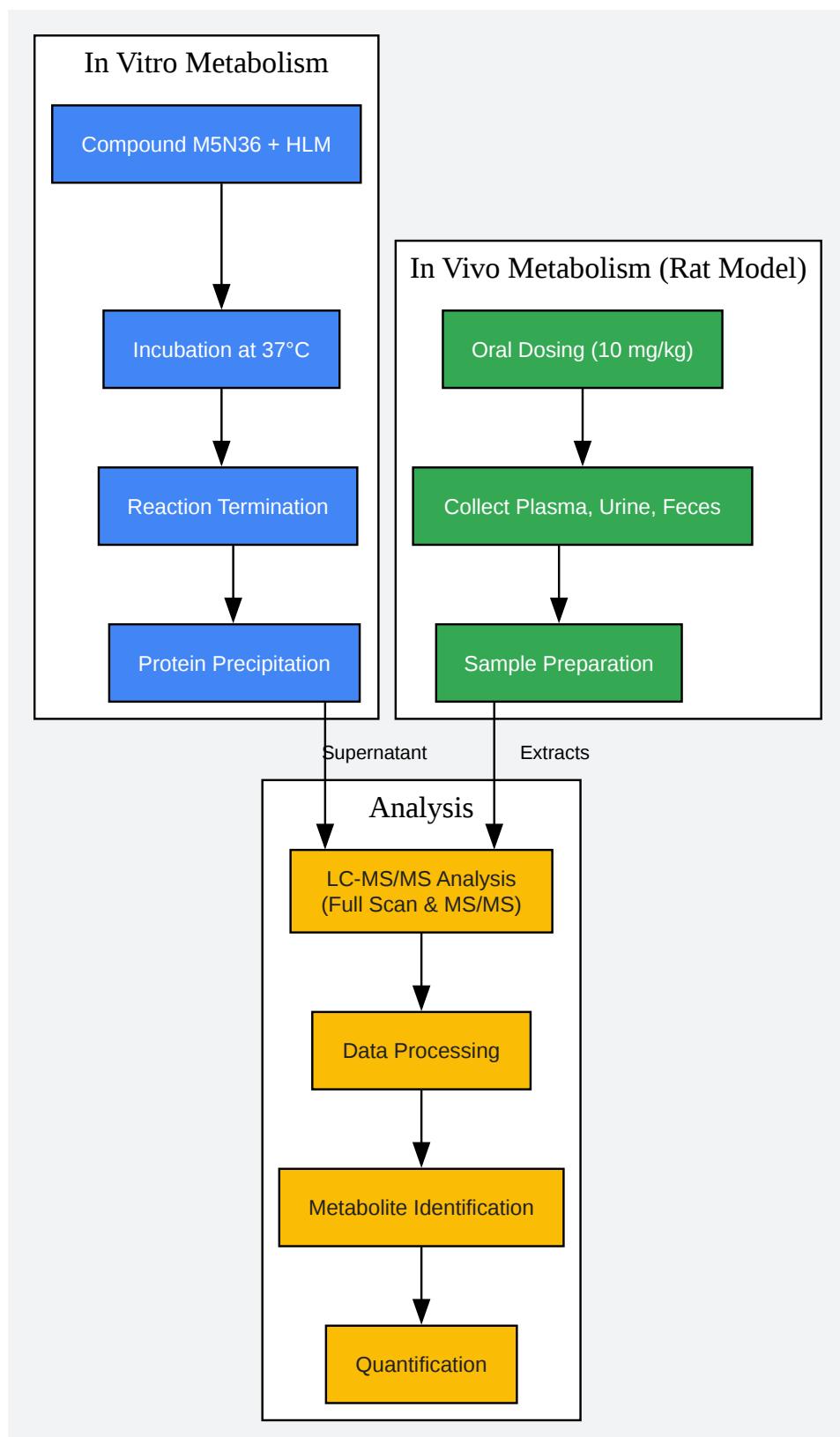
Parameter	Value
Half-life (t _{1/2} , min)	25.8
Intrinsic Clearance (CL _{int} , μ L/min/mg)	26.9
Predicted Hepatic Clearance (CL _h , mL/min/kg)	20.5

Table 2: Major Metabolites of Compound **M5N36** Identified In Vitro and In Vivo

Metabolite ID	Biotransformation	Detected in HLM	Detected in Rat Plasma	Detected in Rat Urine
M1	Mono-hydroxylation	Yes	Yes	Yes
M2	N-dealkylation	Yes	Yes	Yes
M3	Glucuronidation (of M1)	Yes	Yes	Yes
M4	Oxidation	No	Yes	No
M5	Sulfation	No	No	Yes

Visualizations

Experimental Workflow

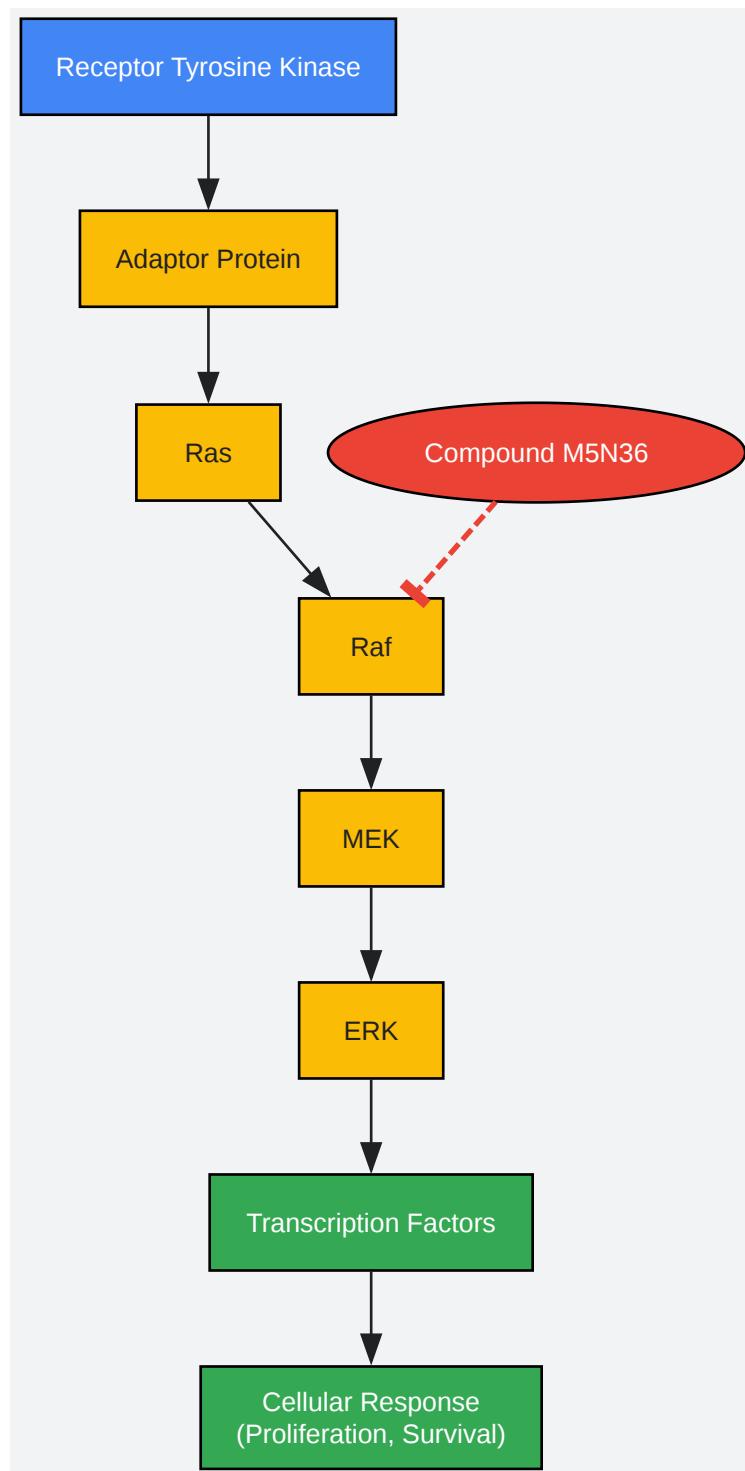


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Caption: Workflow for metabolite identification of Compound **M5N36**.

Hypothetical Signaling Pathway

The following diagram illustrates a generic signaling pathway that could be targeted by a kinase inhibitor like Compound **M5N36**.



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Caption: Inhibition of the MAPK/ERK pathway by Compound **M5N36**.

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